N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(1,3-thiazol-2-yl)cyclopentyl]amino}acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(1,3-thiazol-2-yl)cyclopentyl]amino}acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyano group, a thiazole ring, and a cyclopentyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(1,3-thiazol-2-yl)cyclopentyl]amino}acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Coupling reactions: The final step involves coupling the thiazole derivative with the cyclopentyl amine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(1,3-thiazol-2-yl)cyclopentyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in polar aprotic solvents like DMSO.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(1,3-thiazol-2-yl)cyclopentyl]amino}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(1,3-thiazol-2-yl)cyclopentyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(1,3-thiazol-2-yl)cyclohexyl]amino}acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(1,3-thiazol-2-yl)cyclopropyl]amino}acetamide
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(1,3-thiazol-2-yl)cyclopentyl]amino}acetamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. The presence of the thiazole ring and the cyano group, along with the cyclopentyl moiety, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[1-(1,3-thiazol-2-yl)cyclopentyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4OS/c1-12(2)15(3,11-17)20-13(21)10-19-16(6-4-5-7-16)14-18-8-9-22-14/h8-9,12,19H,4-7,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKQPCWRRKNABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1(CCCC1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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